

Independent Verification of ATB107's Anti-TB Activity: A Comparative Guide

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Compound of Interest		
Compound Name:	ATB107	
Cat. No.:	B1663808	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tuberculosis (anti-TB) activity of **ATB107** with alternative therapeutic agents. The information is compiled from publicly available research to facilitate independent verification and further investigation into novel anti-TB drug candidates.

Executive Summary

ATB107 has been identified as a potent inhibitor of Mycobacterium tuberculosis indole-3-glycerol phosphate synthase (IGPS), an essential enzyme in the tryptophan biosynthesis pathway.[1][2] This pathway is crucial for the survival of the bacterium.[1] Research indicates that ATB107 demonstrates activity against multidrug-resistant (MDR) strains of M. tuberculosis in vitro.[1][3] While in vivo efficacy data for ATB107 is not yet publicly available, its unique mechanism of action presents a promising avenue for the development of new anti-TB drugs. This guide compares the available data on ATB107 with established and emerging anti-TB agents.

Data Presentation In Vitro Anti-TB Activity: ATB107 vs. Alternatives

The following table summarizes the minimum inhibitory concentration (MIC) and other relevant in vitro activity data for **ATB107** and a selection of alternative anti-TB drugs against Mycobacterium tuberculosis.



Compound	Target/Mechan ism of Action	M. tuberculosis Strain(s)	MIC	Reference(s)
ATB107	Indole-3-glycerol phosphate synthase (IGPS) inhibitor	Multidrug- resistant (MDR) clinical isolates	Susceptible at 1 μg/mL	
Isoniazid	Inhibits mycolic acid synthesis	H37Rv	0.025 μg/mL	_
Rifampicin	Inhibits DNA- dependent RNA polymerase	H37Rv	0.25 μg/mL	_
Linezolid	Inhibits protein synthesis	MDR isolates	MIC ₅₀ : 0.25 mg/L, MIC ₉₀ : 0.25 mg/L	_
Clofazimine	Unknown/Multipl e	MDR isolates	MIC ₅₀ : 0.25 mg/L, MIC ₉₀ : 0.5 mg/L	_
Bedaquiline	Inhibits ATP synthase	H37Rv	0.03 μg/mL	_

Note: Direct comparison of MIC values should be done with caution due to variations in experimental methodologies and strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely accepted method for determining the susceptibility of M. tuberculosis to antimicrobial agents.



Principle: The assay utilizes the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink when reduced by metabolically active mycobacterial cells. The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.

Materials:

- Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
- Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)
- Test compounds (e.g., ATB107) and control drugs (e.g., isoniazid)
- Alamar Blue reagent
- 96-well microplates
- Incubator (37°C)

Procedure:

- Prepare serial dilutions of the test and control drugs in 7H9 broth in a 96-well plate.
- Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture.
- Add the bacterial inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with media only as sterile controls.
- Seal the plates and incubate at 37°C.
- After 5-7 days of incubation, add Alamar Blue reagent to each well.
- Re-incubate the plates for 24-48 hours.
- Observe the color change. The MIC is the lowest drug concentration in a well that remains blue.



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In Vivo Efficacy Testing in a Murine Tuberculosis Model

The murine model is a standard for preclinical evaluation of the in vivo efficacy of new anti-TB compounds.

Principle: Mice are infected with M. tuberculosis to establish a chronic infection. The infected mice are then treated with the test compound, and the reduction in bacterial load in the lungs and spleen is measured to determine the compound's efficacy.

Materials:

- Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
- Mycobacterium tuberculosis strain (e.g., H37Rv)
- Aerosol infection chamber
- Test compound (e.g., ATB107) and control drugs
- Animal housing facilities (BSL-3)
- Middlebrook 7H11 agar plates

Procedure:

- Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.
- Establishment of Chronic Infection: Allow the infection to establish for a period of 2-4 weeks.
- Treatment: Administer the test compound and control drugs to different groups of infected mice daily or according to the desired regimen (e.g., oral gavage). Include a vehicle-treated control group.
- Assessment of Bacterial Load: At various time points during and after treatment, euthanize a subset of mice from each group.
- Homogenize the lungs and spleens and plate serial dilutions of the homogenates on 7H11 agar.



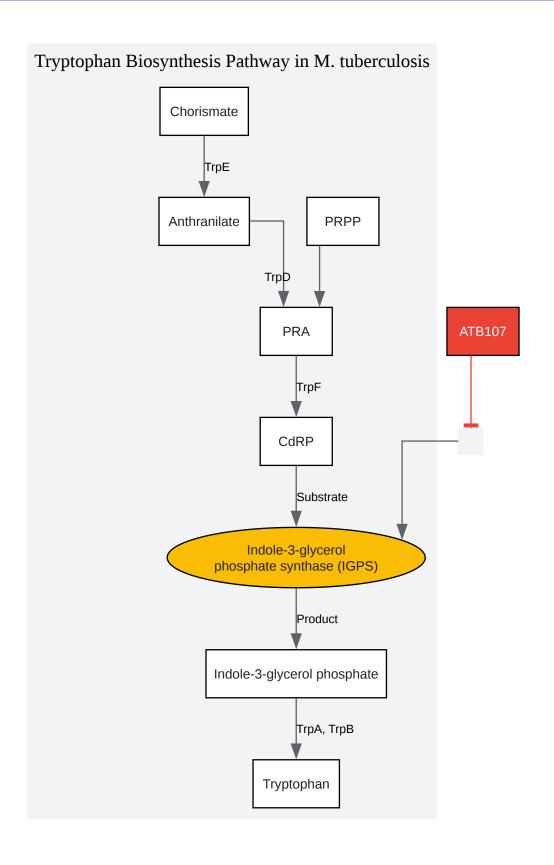
- Incubate the plates at 37°C for 3-4 weeks.
- Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine
 the bacterial load in the organs. Compare the CFU counts between the treated and control
 groups to assess the in vivo efficacy of the test compound.

Mandatory Visualization









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